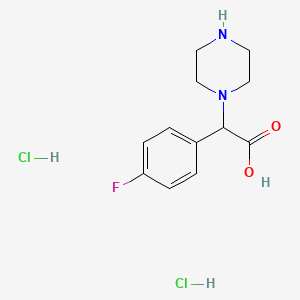

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUERNYYJXBMFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride generally involves:

Step 1: Synthesis of the intermediate 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile by nucleophilic substitution of a halo-substituted acetonitrile derivative with 1-(4-fluorophenyl)piperazine.

Step 2: Hydrolysis of the nitrile intermediate to the corresponding acetic acid.

Step 3: Conversion of the free acid into its dihydrochloride salt via acidification and crystallization.

This approach parallels the process described in patent GB2225321A for related piperazinyl acetic acid derivatives, where hydrolysis of the nitrile intermediate is a key step to achieve high yields and purity.

Detailed Synthetic Procedure

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Formation of Nitrile Intermediate | Reaction of 1-(4-fluorophenyl)piperazine with 2-haloethoxyacetonitrile (e.g., 2-chloroethoxyacetonitrile) | Heated in n-butanol or suitable solvent, presence of base (e.g., sodium carbonate), temperature ~110°C, 10-12 hours | High conversion to 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile; purification by silica gel chromatography or crystallization |

| 2. Hydrolysis of Nitrile to Acid | Acidic or basic hydrolysis in aqueous, alcoholic, or aqueous-alcoholic medium | Acid hydrolysis: 37% HCl, 90-95°C, 1.5 hours; Basic hydrolysis: NaOH or KOH, reflux conditions | Yields typically 60-70% of the free acid; reaction monitored by TLC or HPLC |

| 3. Salt Formation and Crystallization | Acidification of free acid solution with concentrated HCl to pH ~0.8, followed by concentration and addition of anti-solvent (e.g., 2-butanone) | Room temperature crystallization, filtration, drying | Dihydrochloride salt isolated as crystalline solid with high purity; yields 65-75% based on starting piperazine |

Reaction Scheme (Conceptual)

1-(4-fluorophenyl)piperazine + 2-chloroethoxyacetonitrile → 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile

↓

Hydrolysis (acid/base)

↓

(4-Fluorophenyl)(piperazin-1-yl)acetic acid

↓

Acidification and crystallization

↓

This compound

Key Reaction Parameters and Their Impact

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature (Hydrolysis) | 60-95°C | Higher temperature accelerates hydrolysis but may cause side reactions if excessive |

| Solvent system | Aqueous, alcoholic, or aqueous-alcoholic | Mixed solvents improve solubility and control reaction rate |

| Reaction time | 1-12 hours | Sufficient time needed to complete hydrolysis without degradation |

| pH during salt formation | ~0.8 (acidic) | Ensures complete protonation of acid and piperazine nitrogens for salt formation |

| Anti-solvent choice | 2-butanone or similar ketones | Promotes crystallization and purity of dihydrochloride salt |

Research Findings and Comparative Analysis

Yield Improvement: The nitrile intermediate hydrolysis method significantly improves overall yield compared to direct ester hydrolysis routes, with yields reaching 60-70% for the acid and 65-75% for the dihydrochloride salt, based on starting piperazine.

Purity and Optical Activity: The process allows preparation of racemic mixtures or optically active forms by starting from chiral piperazine precursors and using chiral resolution techniques, achieving enantiomeric purities above 95% when desired.

Scalability and Reproducibility: The method is amenable to scale-up due to straightforward reaction conditions and crystallization steps, making it suitable for industrial pharmaceutical synthesis.

Data Table Summarizing Preparation Method

| Stage | Reagents | Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| Nitrile Formation | 1-(4-fluorophenyl)piperazine, 2-chloroethoxyacetonitrile, Na2CO3, KI | n-Butanol, 110°C, 11 h | ~75 | 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile (oil/crude) | Purified by chromatography or crystallization |

| Hydrolysis (Acid) | Nitrile intermediate, HCl (37%) | 90-95°C, 1.5 h | 60-70 | (4-Fluorophenyl)(piperazin-1-yl)acetic acid (solid) | Monitored by HPLC/TLC |

| Salt Formation | Free acid, concentrated HCl | pH ~0.8, RT crystallization | 65-75 | Dihydrochloride salt (crystalline) | High purity, suitable for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research on this compound includes its potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: It is employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Cetirizine Dihydrochloride and Levocetirizine Dihydrochloride

Structure :

- Cetirizine : 2-[4-(4-chlorobenzhydryl)piperazin-1-yl]ethoxy acetic acid dihydrochloride .

- Levocetirizine : (R)-enantiomer of cetirizine, with identical core structure .

- Target Compound : Lacks the ethoxy linker and chlorobenzhydryl group, instead having a direct 4-fluorophenyl attachment to piperazine.

Pharmacology :

Physicochemical Properties :

Bis(4-Fluorophenyl)methyl-Substituted Analogs

Structure :

Implications :

Benzimidazolone-Piperazine Derivatives

Structure :

Pharmacological Context :

Halogen-Substituted Piperazine Derivatives

Examples :

Structural Insights :

- Bromine and chlorine substituents increase molecular weight and polarizability compared to fluorine.

Piperidine vs. Piperazine Derivatives

Key Differences :

- Piperidine (saturated 6-membered ring) vs. piperazine (6-membered ring with two nitrogen atoms).

Biological Activity

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a fluorinated phenyl group and a piperazine moiety, which are known to enhance biological activity. The dihydrochloride form improves solubility and bioavailability, making it suitable for various formulations.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.

- Antiviral Properties : Potential effectiveness against viral infections, particularly those involving the central nervous system.

- Anticancer Effects : Demonstrated cytotoxicity in several cancer cell lines.

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : The compound may act as an antagonist at specific receptors involved in neurotransmission, influencing pathways related to anxiety and depression.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for the proliferation of cancer cells, leading to reduced tumor growth.

Data Tables

| Biological Activity | Test System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Antiviral | HIV | 10 | |

| Cytotoxic | HeLa cells | 5 |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound inhibited growth in both Gram-positive and Gram-negative bacteria, with a notable effect on E. coli and Staphylococcus aureus. -

Anticancer Research :

In vitro studies conducted on HeLa and MCF-7 cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a promising lead for further development. -

Neuropharmacological Assessment :

Research on the neuropharmacological profile highlighted its potential as an anxiolytic agent. Behavioral assays in rodent models showed reduced anxiety-like behavior when administered at specific dosages.

Q & A

Basic: What are the established synthetic routes for (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions. A common approach includes:

Amide Coupling : Reacting 4-fluorophenylacetic acid derivatives with piperazine under basic conditions (e.g., potassium carbonate in DMF) to form the piperazine-acetic acid backbone .

Salt Formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt. For example, describes a similar process where trifluoroacetic acid (TFA) is used to deprotect intermediates, followed by salt formation with HCl .

Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization to achieve >95% purity.

Basic: How is the structural integrity of this compound verified in academic research?

Methodological Answer:

Structural confirmation requires:

- Spectroscopy :

- X-ray Crystallography : highlights the use of X-ray diffraction to resolve bond angles and confirm salt formation (e.g., trifluoroacetate counterion interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ for C₁₂H₁₅FCl₂N₂O₂) .

Advanced: How can researchers resolve contradictions in receptor-binding data for this compound?

Methodological Answer:

Contradictions often arise from:

- Receptor Heterogeneity : Use subtype-specific assays (e.g., radioligand binding for 5-HT₁A vs. D₂ receptors) to isolate targets.

- pH/Environment Effects : Adjust buffer conditions (e.g., notes that pH impacts piperazine protonation, altering binding affinity) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and compare with experimental IC₅₀ values. Reconcile discrepancies by validating force fields or solvent models .

Advanced: What experimental design strategies optimize yield in large-scale synthesis?

Methodological Answer:

Key factors include:

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve scalability and reduce purification steps .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., suggests iterative testing of reaction conditions) .

- DOE (Design of Experiments) : Use fractional factorial designs to assess interactions between temperature, stoichiometry, and reaction time (see split-plot designs in ) .

Basic: What are the primary biochemical pathways influenced by this compound?

Methodological Answer:

Based on structural analogs ( ):

- Serotonergic Pathways : Piperazine derivatives modulate 5-HT receptors, affecting cAMP signaling .

- Dopamine D₂ Receptors : Fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS studies .

- Enzyme Inhibition : Acetic acid moieties may chelate metal ions in enzymes (e.g., matrix metalloproteinases), requiring enzymatic assays (e.g., fluorometric MMP-9 inhibition) .

Advanced: How can researchers evaluate the environmental impact of this compound?

Methodological Answer:

Follow frameworks like ’s INCHEMBIOL project:

Fate Analysis : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines).

Degradation Studies : Perform HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products .

Advanced: How does crystallographic data inform salt form selection for stability studies?

Methodological Answer:

- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify stable salt forms (e.g., dihydrochloride vs. trifluoroacetate in ) .

- Hygroscopicity Tests : Compare moisture uptake (%) of different salts under controlled humidity (40–75% RH).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to prioritize forms with >200°C stability.

Basic: What analytical techniques quantify purity in preclinical studies?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water + 0.1% TFA mobile phase.

- Elemental Analysis : Validate chloride content (theoretical ~12.5% for dihydrochloride).

- Karl Fischer Titration : Ensure <0.5% water content for hygroscopic salts .

Advanced: What computational methods predict metabolite profiles for this compound?

Methodological Answer:

- In Silico Metabolism : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., N-dealkylation of piperazine).

- MD Simulations : Analyze binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict dominant metabolic pathways .

- Validation : Cross-reference with in vitro hepatocyte incubation data (LC-HRMS) .

Basic: How is receptor selectivity assessed against structurally similar piperazine derivatives?

Methodological Answer:

- Panel Screening : Test against 50+ GPCRs/kinases (e.g., Eurofins CEREP panel).

- Structure-Activity Relationships (SAR) : Modify fluorophenyl substitution (para vs. meta) and compare IC₅₀ values .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to differentiate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.